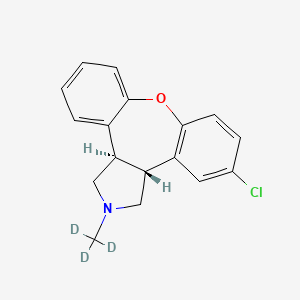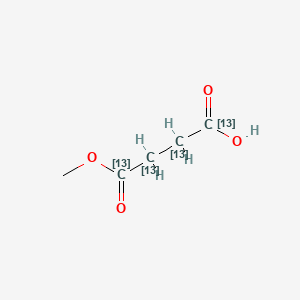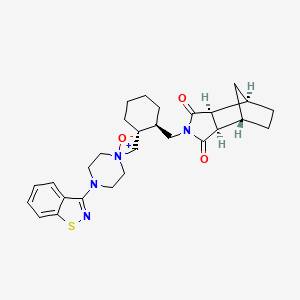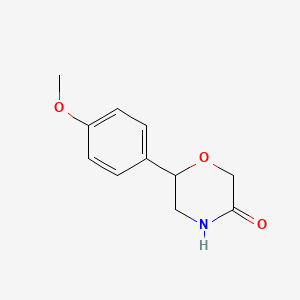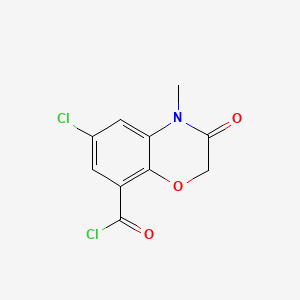
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE is a chemical compound with the molecular formula C10H8ClNO4. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride group attached to the benzoxazine ring.
Méthodes De Préparation
The synthesis of 6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE involves several steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde, which reacts with ethylene glycol to form 3-(2-hydroxyethyl)-chlorobenzene.
Intermediate Formation: The intermediate product is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)-benzaldehyde.
Cyclization: This intermediate undergoes cyclization with hypochlorous acid and silver oxide to form 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
Analyse Des Réactions Chimiques
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and carbonyl chloride groups allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE can be compared with other benzoxazine derivatives, such as:
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carbonyl chloride group.
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid:
Propriétés
Numéro CAS |
123040-50-6 |
|---|---|
Formule moléculaire |
C10H7Cl2NO3 |
Poids moléculaire |
260.07 |
Nom IUPAC |
6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carbonyl chloride |
InChI |
InChI=1S/C10H7Cl2NO3/c1-13-7-3-5(11)2-6(10(12)15)9(7)16-4-8(13)14/h2-3H,4H2,1H3 |
Clé InChI |
MVKAERBIXRCENX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2C(=O)Cl)Cl |
Synonymes |
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



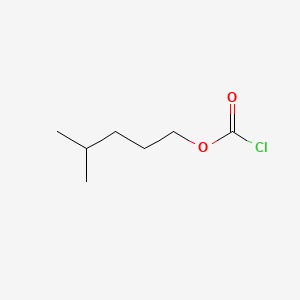


![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)
![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)
